molecular formula C21H28N4O2S B2747856 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide CAS No. 1091021-77-0

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide

Cat. No. B2747856
CAS RN: 1091021-77-0
M. Wt: 400.54
InChI Key: FDKOMNXQCWEVBO-UHFFFAOYSA-N
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Description

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a crucial role in regulating various cellular processes, including cell proliferation, survival, and differentiation. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Scientific Research Applications

Crystal Structure and Herbicidal Activity

Compounds with thiazole and propanamide functionalities have been studied for their crystal structure and biological activities, such as herbicidal effects. The detailed analysis of crystallographic data can provide insights into the molecular interactions and stability of similar compounds. Studies have demonstrated the effectiveness of certain thiazole-containing compounds in herbicidal activity, suggesting potential agricultural applications for structurally related compounds (Liu et al., 2008).

Antidepressant Properties

Research into compounds with similar structural features has identified potential antidepressant properties, indicating the possibility of pharmaceutical applications in treating depression. This includes the identification of specific structural requirements for antidepressant activity, offering a basis for the development of new therapeutic agents (D. M. Bailey et al., 1985).

Coordination Chemistry

Studies on the coordination complexes of palladium(II) chloride with ligands related to thiazole and propanamide groups have been conducted, revealing the potential for developing new materials with interesting chemical properties. Such research has implications for catalysis, materials science, and the synthesis of complex molecular structures (Tyler Palombo et al., 2019).

Antimicrobial and Cytotoxic Activities

The synthesis and biological evaluation of compounds containing thiazole derivatives have shown significant antimicrobial and cytotoxic activities. This suggests their potential use in developing new antimicrobial agents and cancer therapeutics. Such studies highlight the importance of structural modifications in enhancing biological activity and specificity (R. Zaky et al., 2016).

Luminescent Properties

Research on coordination polymers with thiazole-containing ligands has explored their luminescent properties, suggesting applications in the development of optical materials and sensors. These studies demonstrate the potential for utilizing such compounds in technological applications requiring luminescent materials (F. Jin et al., 2013).

properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-14-8-10-18(15(2)12-14)24-19(26)11-9-17-13-28-21(23-17)25-20(27)22-16-6-4-3-5-7-16/h8,10,12-13,16H,3-7,9,11H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKOMNXQCWEVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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